2-Phenoxyethene-1-sulfonyl fluoride
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Overview
Description
2-Phenoxyethene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and stability, making them valuable in various fields such as organic synthesis, chemical biology, and materials science . The compound’s structure consists of a phenoxy group attached to an ethene backbone, which is further connected to a sulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of phenoxyethene with sulfuryl fluoride (SO2F2) under mild conditions . Another method includes the use of fluorosulfonyl radicals, which can be generated from different precursors and used to fluorosulfonylate phenoxyethene .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas or other solid reagents like FDIT and AISF. These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the sulfonyl fluoride group . The process is typically carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium fluoride (KF), sulfuryl fluoride (SO2F2), and various nucleophiles like amines and alcohols . The reactions are typically carried out under mild conditions to prevent the decomposition of the sulfonyl fluoride group.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and other functionalized sulfonyl fluorides .
Scientific Research Applications
2-Phenoxyethene-1-sulfonyl fluoride has found widespread applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of various complex molecules.
Chemical Biology: The compound serves as a reactive probe for studying enzyme mechanisms and protein interactions.
Drug Discovery: It is utilized in the development of covalent enzyme inhibitors and other therapeutic agents.
Materials Science: The compound is employed in the fabrication of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenoxyethene-1-sulfonyl fluoride involves its reactivity with nucleophilic amino acid residues in proteins, such as serine, threonine, and cysteine . The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with these residues and thereby modifying the protein’s function . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
2-Phenoxyethene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
2-Phenylethane-1-sulfonyl fluoride: Similar in structure but with an ethane backbone instead of ethene.
Methanesulfonyl fluoride: A simpler sulfonyl fluoride with a methane backbone.
Benzenesulfonyl fluoride: Contains a benzene ring instead of a phenoxy group.
The uniqueness of this compound lies in its phenoxyethene backbone, which imparts distinct reactivity and stability compared to other sulfonyl fluorides .
Properties
CAS No. |
157336-27-1 |
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Molecular Formula |
C8H7FO3S |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2-phenoxyethenesulfonyl fluoride |
InChI |
InChI=1S/C8H7FO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-7H |
InChI Key |
QAVGKQUEXVCZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC=CS(=O)(=O)F |
Origin of Product |
United States |
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